N-(2-chloro-4-methylphenyl)-2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}acetamide
CAS No.: 959526-15-9
Cat. No.: VC11858266
Molecular Formula: C22H18ClN5O6
Molecular Weight: 483.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 959526-15-9 |
|---|---|
| Molecular Formula | C22H18ClN5O6 |
| Molecular Weight | 483.9 g/mol |
| IUPAC Name | N-(2-chloro-4-methylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
| Standard InChI | InChI=1S/C22H18ClN5O6/c1-11-3-4-15(14(23)5-11)25-19(29)8-27-16-7-18-17(32-10-33-18)6-13(16)21(30)28(22(27)31)9-20-24-12(2)26-34-20/h3-7H,8-10H2,1-2H3,(H,25,29) |
| Standard InChI Key | UTVXVSPBDRUNRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound belongs to the quinazoline derivative family, characterized by a fused bicyclic core integrated with a 1,3-dioxolane ring and a 1,2,4-oxadiazole substituent. Its molecular formula is C₂₂H₁₈ClN₅O₆, with a molecular weight of 483.9 g/mol . Key structural components include:
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A quinazoline-dioxolane scaffold.
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A 3-methyl-1,2,4-oxadiazole moiety linked via a methyl group.
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An acetamide side chain substituted with a 2-chloro-4-methylphenyl group.
Table 1: Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₈ClN₅O₆ | |
| Molecular Weight (g/mol) | 483.9 | |
| IUPAC Name | See Title | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C)OCO4)Cl | |
| LogP (Predicted) | ~3.2 |
The presence of multiple hydrogen bond acceptors (e.g., oxadiazole, dioxolane) and a chloro-substituted aromatic ring suggests moderate hydrophobicity and potential for target binding.
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| This Compound | EGFR Kinase | Pending | Pending |
| Erlotinib (Reference) | EGFR | 0.03 | >100 |
| PYZ39 (Oxadiazole Analog) | COX-II | 6.5 | 8.22 |
ADMET and Toxicity Profile
Predicted ADMET properties (via computational models) indicate:
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Absorption: Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents) but potential hepatotoxicity due to chloro-substituent accumulation .
Comparative Analysis with Structural Analogs
The compound’s unique combination of dioxolane and oxadiazole groups distinguishes it from related derivatives:
Table 3: Structural and Functional Comparisons
Future Directions
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Target Validation: Conduct kinase inhibition assays to identify primary targets.
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Optimization: Modify the dioxolane ring to enhance metabolic stability.
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In Vivo Studies: Evaluate pharmacokinetics in murine models.
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